molecular formula C14H12ClN3 B2558432 7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline CAS No. 124833-68-7

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline

Cat. No. B2558432
CAS RN: 124833-68-7
M. Wt: 257.72
InChI Key: NOWCXGQSJPMTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” is a chemical compound with the molecular formula C14H12ClN3 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of similar compounds involves nucleophilic aromatic substitution reactions . For instance, 4,7-dichloroquinoline can react with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates can then be treated with substituted aromatic/heteroaromatic aldehydes to yield the corresponding Schiff bases .


Molecular Structure Analysis

The molecular weight of “7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” is 257.72 . The structure includes a quinoline ring substituted with a chloro group at the 7th position and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 4th position .


Chemical Reactions Analysis

While specific chemical reactions involving “7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” are not mentioned in the search results, similar compounds like imidazole derivatives show a broad range of chemical and biological properties .

Scientific Research Applications

Future Directions

The future directions for “7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar compounds, it may be worthwhile to investigate its potential applications in pharmaceutical and medicinal chemistry .

properties

IUPAC Name

7-chloro-4-(3,5-dimethylpyrazol-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-7-10(2)18(17-9)14-5-6-16-13-8-11(15)3-4-12(13)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWCXGQSJPMTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C3C=CC(=CC3=NC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.